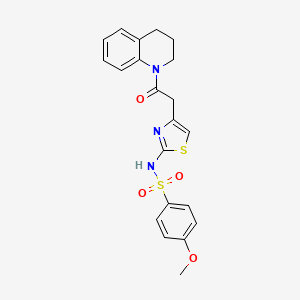

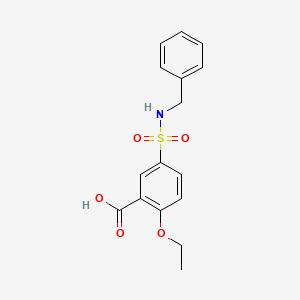

![molecular formula C18H23NO3S B2731083 2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 341967-34-8](/img/structure/B2731083.png)

2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone, also known as KD025, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various inflammatory and autoimmune diseases.

Aplicaciones Científicas De Investigación

Kinetics and Catalysis

- Kinetics of Phenol Alkylation: Research on the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has shown promising results in catalytic activity, highlighting the role of sulfonic acid functionalities in facilitating chemical reactions. This study developed a kinetic model for the reaction mechanism, providing insights into the activation energy and the influence of temperature on reaction rates (Elavarasan, Kondamudi, & Upadhyayula, 2011).

Catalytic Activities and Complex Synthesis

- Catalytic Oxotransfer Activities: The synthesis and catalytic activities of oxo molybdenum(vi) complexes with a new aminoalcohol phenolate ligand demonstrate the potential of tert-butyl and pyridinyl sulfone derivatives in catalyzing epoxidation and sulfoxidation reactions, utilizing tert-butyl hydroperoxide as an oxidant (Hossain et al., 2017).

Antioxidant Activities

- Phenolic Antioxidants: A study on phenolic antioxidants derived from tert-butylphenol and their activity in the stabilization of polypropylene highlights the importance of substituents containing O, S, or N atoms in enhancing antioxidative activities, which could be relevant in understanding the properties of similar compounds (Jiráčková & Pospíšil, 1973).

Oxidation and Reduction Processes

- Oxidation by Tert-Butyl Hydroperoxide: The catalytic oxidation of sulfoxides and sulfides, including the specific oxidation of 4,6-dimethyldibenzothiophene by tert-butyl hydroperoxide, indicates the versatility of tert-butyl-based compounds in facilitating oxidation reactions, which could provide insights into the reactivity and application of related sulfone compounds (Wang, Lente, & Espenson, 2002).

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)-4,6-dimethyl-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-12-11-13(2)19-17(16(12)23(6,20)21)22-15-9-7-14(8-10-15)18(3,4)5/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLPBGITXYCPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=C(C=C2)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2731003.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2731006.png)

![5-Chloro-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2731011.png)

![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)

![2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2731016.png)

![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731017.png)

![7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2731019.png)